molecular formula C21H18FN5O2 B2378568 N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-34-1

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2378568
CAS No.: 852450-34-1
M. Wt: 391.406
InChI Key: ZORCAGGKFBAMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a compound that has been studied for its potential anticancer activity . It has shown promising results in inhibiting EGFR and ErbB2 kinases, which are often implicated in various types of cancers .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyrimidin-5-yl group, a 4-fluorophenyl group, and a 3,5-dimethylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 452.5 g/mol . It has a complexity of 707 and a topological polar surface area of 127 Ų . Other properties such as solubility, melting point, and boiling point are not available in the resources.

Scientific Research Applications

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) reported on the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa). These compounds, including variants of N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have been synthesized for use in positron emission tomography (PET) imaging.

Neuroinflammation Imaging

In the field of neurology, Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, structurally related to this compound. These compounds bind to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes, and have shown promise as PET-radiotracers for in vivo imaging of neuroinflammation.

Antitumor Activity Evaluation

A study conducted by El-Morsy et al. (2017) focused on synthesizing derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Among these, a compound similar in structure to this compound showed significant antitumor activity against the human breast adenocarcinoma cell line MCF7.

Synthesis of Novel Heterocyclic Compounds

Bondock et al. (2008) reported the synthesis of novel heterocyclic compounds using a key intermediate structurally related to this compound. These compounds were evaluated for their antimicrobial properties.

Tritiation for In Vitro and Ex Vivo Studies

Damont et al. (2015) developed a tritium-labelled version of a ligand structurally similar to this compound for high-resolution in vitro and ex vivo microscopic autoradiography studies and in vivo pharmacokinetic determinations.

Future Directions

The compound has shown promising results in terms of its anticancer activity . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-7-14(2)9-16(8-13)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)17-5-3-15(22)4-6-17/h3-10,12H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORCAGGKFBAMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.